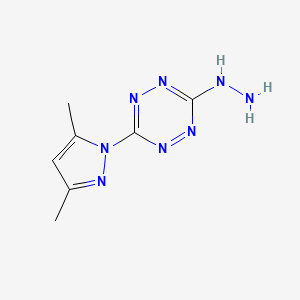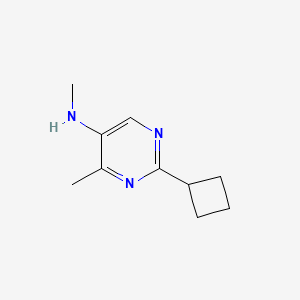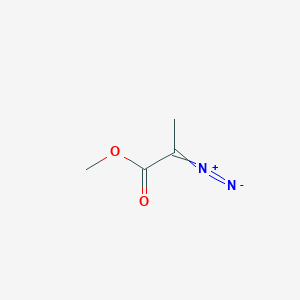![molecular formula C6H12ClF2NO B15297184 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15297184.png)
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride is a chemical compound known for its unique structure and properties. It is a potent and selective antagonist of the vasopressin V1a receptor
Métodos De Preparación
The synthesis of 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with difluoromethoxymethylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.
Análisis De Reacciones Químicas
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .
Aplicaciones Científicas De Investigación
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to selectively antagonize the vasopressin V1a receptor makes it valuable in studying receptor functions and signaling pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of diseases related to vasopressin signaling.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride involves its interaction with the vasopressin V1a receptor. By binding to this receptor, the compound inhibits the receptor’s activity, thereby modulating various physiological processes. The molecular targets and pathways involved include the regulation of blood pressure, kidney function, and social behavior.
Comparación Con Compuestos Similares
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
3-(Difluoromethyl)cyclobutan-1-amine hydrochloride: This compound has a similar structure but differs in the substitution pattern on the cyclobutane ring.
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: Another related compound with a trifluoromethyl group instead of a difluoromethoxy group.
Propiedades
Fórmula molecular |
C6H12ClF2NO |
|---|---|
Peso molecular |
187.61 g/mol |
Nombre IUPAC |
3-(difluoromethoxymethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)10-3-4-1-5(9)2-4;/h4-6H,1-3,9H2;1H |
Clave InChI |
YKXNKZGBUYAZGT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1N)COC(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


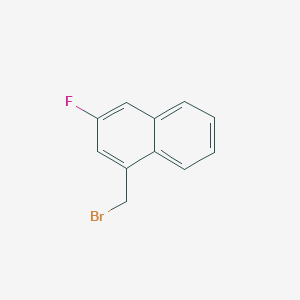
![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)
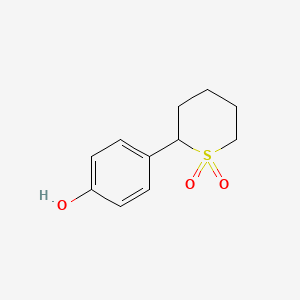

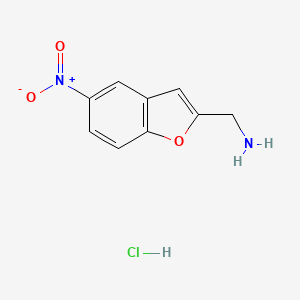
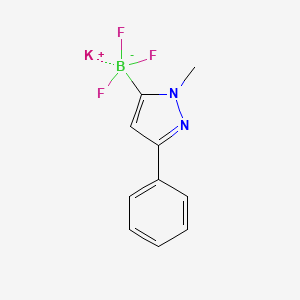
amine hydrochloride](/img/structure/B15297156.png)
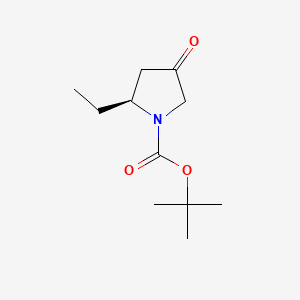
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15297160.png)
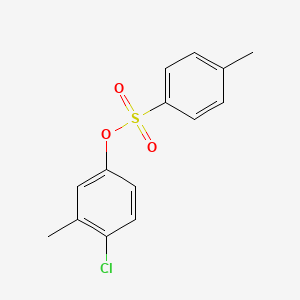
![Tert-butyl {2-[5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B15297167.png)
